[2-(Aminomethyl)-6-methylphenyl]methanol
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Overview
Description
[2-(Aminomethyl)-6-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for preparing [2-(Aminomethyl)-6-methylphenyl]methanol involves the reduction of the corresponding nitrile compound.
Reductive Amination: Another method involves the reductive amination of 2-(formylmethyl)-6-methylbenzyl alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Aminomethyl)-6-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Halides, ethers
Scientific Research Applications
Chemistry:
Building Block: [2-(Aminomethyl)-6-methylphenyl]methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Reagent: It is used in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine:
Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-6-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway .
Comparison with Similar Compounds
[2-(Aminomethyl)phenyl]methanol: This compound lacks the methyl group at the 6-position, which can influence its reactivity and applications.
[2-(Aminomethyl)-4-methylphenyl]methanol: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in the rest of the structure, leading to different chemical and physical properties.
Uniqueness: The presence of both the aminomethyl and methyl groups in [2-(Aminomethyl)-6-methylphenyl]methanol provides unique steric and electronic properties that can be advantageous in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[2-(aminomethyl)-6-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
RJWJTANAQBMTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)CO |
Origin of Product |
United States |
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